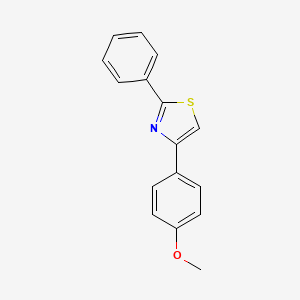
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine, also known as TBCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. TBCPMA is a tertiary amine that is synthesized through a multistep process, which will be discussed in detail in The compound has shown promise in biochemical and physiological research due to its unique mechanism of action and effects on cellular processes. This paper will provide an overview of TBCPMA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine exerts its effects through a unique mechanism of action that involves the inhibition of calcium-permeable AMPA receptors and the protein kinase CK2. The compound selectively binds to the GluA2 subunit of AMPA receptors, which results in a reduction in calcium influx into the cell. This, in turn, leads to a decrease in synaptic transmission and plasticity. This compound also inhibits the activity of CK2, which is involved in various cellular processes, including cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of calcium-permeable AMPA receptors and the protein kinase CK2. The compound has been shown to reduce the amplitude of excitatory postsynaptic currents in neurons, which indicates a reduction in synaptic transmission. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2.
Vorteile Und Einschränkungen Für Laborexperimente
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has several advantages for use in lab experiments, including its selectivity for GluA2-containing AMPA receptors and its ability to inhibit the activity of CK2. However, the compound has limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine, including the development of more potent and selective analogs, the investigation of its effects on other cellular processes, and the exploration of its potential therapeutic applications in neurological and oncological diseases. Additionally, the use of this compound in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine involves a multistep process that starts with the reaction of tert-butylcyclohexanone with sodium hydride to form the corresponding enolate. The enolate is then reacted with 4-chloromethylpyridine to form the intermediate, which is subsequently reduced to this compound using sodium borohydride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has shown potential for use in various scientific research applications, including neuroscience and cancer research. In neuroscience, this compound has been used as a tool to study the role of calcium signaling in synaptic transmission. It has been shown to selectively inhibit the activity of calcium-permeable AMPA receptors, which play a crucial role in synaptic plasticity and learning and memory. This compound has also been used in cancer research due to its ability to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in tumor growth and survival.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)14-4-6-15(7-5-14)18-12-13-8-10-17-11-9-13/h8-11,14-15,18H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFPAYBSJFCLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)




![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)





![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
